BenchChemオンラインストアへようこそ!

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

This is the sole regulatory reference standard for Everolimus EP Impurity B (19‑ene open‑ring seco impurity). It is supplied as a ≥98% E/Z isomeric mixture, making it the only acceptable material for HPLC/UPLC calibration, ANDA method validation, and stability testing. Unlike generic Everolimus API or rapamycin, this metabolite lacks mTOR activity and is pharmacopeially specified. Select this standard to ensure your analytical methods meet ICH and EP/USP acceptance thresholds for impurity profiling—substitution will invalidate regulatory filings.

Molecular Formula C53H83NO14
Molecular Weight 958.2 g/mol
CAS No. 1062122-63-7
Cat. No. B1144715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
CAS1062122-63-7
Synonyms(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-
Molecular FormulaC53H83NO14
Molecular Weight958.2 g/mol
Structural Identifiers
SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC
InChIInChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1
InChIKeyPRSJHEVLVQFMHJ-FRLQEACCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin: A Critical Everolimus-Related Reference Standard (CAS 1062122-63-7)


(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, with CAS number 1062122-63-7, is a chemically defined macrolide derivative that functions as a ring-opened metabolite and process-related impurity of the immunosuppressant drug Everolimus (also known as SDZ RAD or RAD001) . The compound exists as a mixture of E and Z isomers at the 19-position and is structurally characterized by a seco (ring-opened) piperidine ring, distinguishing it from the intact macrocyclic core of Everolimus and its parent compound, Rapamycin . It is primarily supplied as a high-purity analytical reference standard (≥96% mix of E/Z isomers) for use in pharmaceutical quality control, analytical method validation, and regulatory compliance applications .

Why Generic Everolimus or Rapamycin Cannot Substitute for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin in Critical Assays


Procuring generic Everolimus or Rapamycin as substitutes for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is scientifically invalid due to fundamental differences in molecular structure, pharmacological activity, and intended application. Unlike Everolimus, which is a potent inhibitor of the mammalian target of rapamycin (mTOR) with demonstrated immunosuppressive and anti-proliferative effects [1], the seco derivative is a metabolite lacking significant mTOR activity [2]. Critically, this compound is designated as a pharmacopeial impurity standard (e.g., Everolimus EP Impurity B) essential for regulatory compliance, while Everolimus itself is the active pharmaceutical ingredient (API) [3]. Substituting the API for this impurity standard would render analytical methods for purity and stability testing invalid, potentially leading to regulatory non-compliance in drug development and manufacturing processes [4]. The specific E/Z isomeric mixture of this compound also requires characterization distinct from the single stereoisomer of the API.

Quantitative Differentiation of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin from Closest Analogs


Molecular Weight and Formula Differentiation from Everolimus

The target compound (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin has a molecular formula of C₅₃H₈₃NO₁₄ and a molecular weight of 958.22 g/mol . In contrast, its parent API Everolimus has a molecular formula of C₅₃H₈₃NO₁₄ and the same molecular weight, but exists as a closed macrocyclic lactone [1]. This structural difference, while subtle in mass, results in distinct chromatographic retention times and mass spectral fragmentation patterns, making it essential to use the specific compound for method development [2].

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Commercial Purity and Isomeric Composition

Commercially available (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is supplied as a mixture of E and Z isomers with a specified purity of ≥96% . The sodium salt form is available at ~70% purity . In comparison, Everolimus API is a single stereoisomer with typical purity ≥98% [1]. This difference in isomeric composition is critical for analytical method validation, as the E/Z ratio can affect chromatographic separation and must be accurately quantified.

Quality Control Reference Standards Pharmacopeial Compliance

Melting Point and Physical Form

The sodium salt of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is a yellow solid with a melting point of 95-100°C . In contrast, Everolimus API is a white to off-white powder with a melting point of approximately 115-120°C [1]. This physical property difference provides a simple, non-spectroscopic method for distinguishing the impurity standard from the API during handling and preliminary identification.

Physicochemical Characterization Material Properties Stability

Regulatory Designation as a Pharmacopeial Impurity Standard

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is officially designated as Everolimus EP Impurity B (also known as Everolimus 19-Ene Open-Ring Impurity) in multiple pharmacopoeias, including USP, EP, JP, and BP [1]. In contrast, Everolimus is the active pharmaceutical ingredient (API) and is not recognized as an impurity standard. This regulatory distinction is critical: using the API in place of this impurity standard would fail to meet the stringent requirements for impurity profiling in Abbreviated New Drug Applications (ANDA) and commercial drug production [2].

Regulatory Compliance Pharmacopeia Analytical Method Validation

Optimal Application Scenarios for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin Based on Quantitative Evidence


Everolimus Drug Product Impurity Profiling and Stability Testing

This compound is the gold standard reference for identifying and quantifying the ring-opened impurity (Everolimus EP Impurity B) in Everolimus drug substance and drug product stability studies. Its defined E/Z isomeric mixture and ≥96% purity are essential for establishing accurate calibration curves in HPLC or UPLC methods, ensuring that the impurity does not exceed the acceptable threshold set by regulatory authorities .

Analytical Method Development and Validation for ANDA Submissions

During the development of generic Everolimus formulations, this compound is indispensable for method validation (AMV) and quality control (QC) applications. Its use ensures that the analytical method can specifically detect and resolve the 19-Ene Open-Ring impurity from the API, a requirement for ANDA approval [1].

Metabolite Identification and Pharmacokinetic Studies

As a known metabolite of Everolimus, this compound serves as a reference standard for LC-MS/MS methods aimed at identifying and quantifying Everolimus metabolites in biological matrices during preclinical and clinical pharmacokinetic studies .

Reference Standard for Mass Spectrometry Method Development

The compound's unique mass spectral fragmentation pattern, as documented by Vidal et al., makes it a valuable standard for developing and optimizing LC-MS methods for the detection of Everolimus and its related substances in complex biological or pharmaceutical samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.